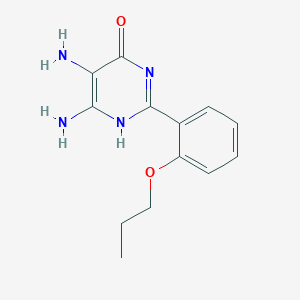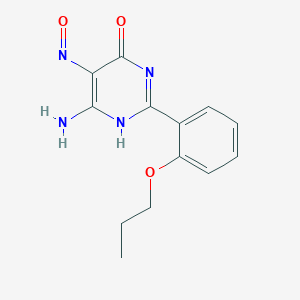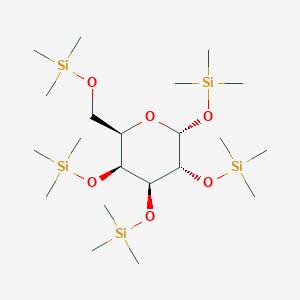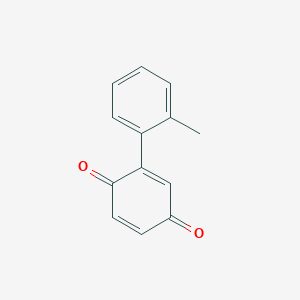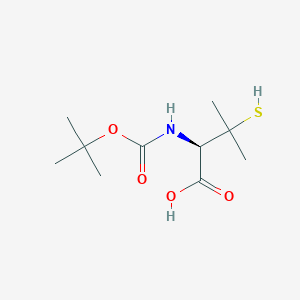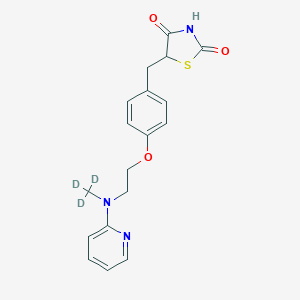
3-(Methylthio)propyl 4-methylbenzenesulfonate
概要
説明
3-(Methylthio)propyl 4-methylbenzenesulfonate, also known as 3-(Methylthio)-1-(tosyloxy)propane, is an organic compound with the chemical formula C11H16O3S2 and a molecular weight of 276.37 g/mol . This compound is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones . It is primarily used as a synthetic intermediate in organic chemistry for the synthesis of various functional molecules .
科学的研究の応用
3-(Methylthio)propyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Biology: The compound can be used to introduce latent nucleophiles in biological systems for studying biochemical pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
準備方法
The preparation of 3-(Methylthio)propyl 4-methylbenzenesulfonate involves a relatively simple synthetic route. One common method is to react 3-chloropropyl p-toluenesulfonate with sodium hydrosulfide to obtain 3-thiopropyl p-toluenesulfonate. This intermediate is then reacted with methyl mercaptan to form the final product . The reaction conditions typically involve the use of methanol as a solvent and ice-cooling during the addition of reagents .
化学反応の分析
3-(Methylthio)propyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Esterification Reactions: It can be used to form esters by reacting with alcohols.
Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tosylate group is replaced by a nucleophile.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common reagents used in these reactions include alcohols, nucleophiles such as amines or thiols, and oxidizing agents like Oxone . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
3-(Methylthio)propyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
3-Methoxypropyl 4-methylbenzenesulfonate: This compound has a methoxy group instead of a methylthio group, which affects its reactivity and applications.
3-Chloropropyl 4-methylbenzenesulfonate: This compound has a chloro group instead of a methylthio group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce methylthio groups into organic molecules, which can be useful in various synthetic applications.
特性
IUPAC Name |
3-methylsulfanylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S2/c1-10-4-6-11(7-5-10)16(12,13)14-8-3-9-15-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRIBQNSIOYOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571260 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187722-18-5 | |
| Record name | 3-(Methylsulfanyl)propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


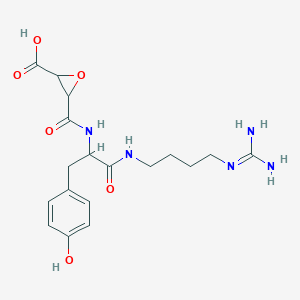
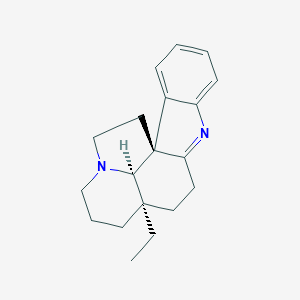



![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate](/img/structure/B20066.png)
